molecular formula C15H19NO B12420585 Pronethalol-d6

Pronethalol-d6

Cat. No.: B12420585
M. Wt: 235.35 g/mol
InChI Key: HRSANNODOVBCST-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pronethalol-d6 is a deuterium-labeled analog of Pronethalol, a non-selective β-adrenergic receptor antagonist. Pronethalol itself was historically significant as one of the first β-blockers developed, primarily used in research to study ventricular arrhythmias induced by cardiac glycosides like digoxin and to investigate cerebral arteriovenous malformations . The deuterated form, this compound, retains the pharmacological activity of its parent compound but incorporates six deuterium atoms, which enhances metabolic stability and prolongs its half-life in pharmacokinetic studies . This isotopic substitution makes this compound a critical tool in quantitative mass spectrometry and tracer studies, enabling precise measurement of drug distribution and metabolism in preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pronethalol-d6 involves the incorporation of deuterium atoms into the molecular structure of pronethalol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange reactions and purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

Pronethalol-d6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired product.

Major Products

The major products formed from these reactions include naphthyl ketones, naphthyl alcohols, and substituted naphthyl derivatives.

Scientific Research Applications

Cardiovascular Research

Pronethalol-d6 has been investigated for its effects on cardiac arrhythmias and other cardiovascular conditions. Key findings include:

  • Antagonism of Arrhythmias : Pronethalol has shown effectiveness in preventing arrhythmias induced by adrenaline and cardiac glycosides in animal models. Studies have demonstrated its ability to block ectopic ventricular tachycardia and reduce myocardial necrosis caused by isoprenaline .
  • Clinical Trials : Various clinical trials have reported success in using pronethalol for treating cardiac arrhythmias, including digitalis intoxication and angina pectoris. A multicenter double-blind trial indicated positive outcomes in improving exercise tolerance among patients with angina .

Selectivity and Side Effects

Research has also focused on the selectivity of this compound compared to other beta-blockers, such as propranolol. Pronethalol is noted to be less potent than propranolol but may offer a favorable side effect profile due to its selective action on beta-adrenergic receptors. This selectivity could make it suitable for patients with contraindications to traditional beta-blockers, such as those with asthma or peripheral vascular disease .

Pharmacokinetics

The pharmacokinetic properties of this compound have been explored to assess its absorption, distribution, metabolism, and excretion (ADME). The deuterated form may exhibit altered metabolic pathways, potentially leading to prolonged action and reduced side effects. Studies suggest that deuteration can enhance the stability of the compound against metabolic degradation .

Comparative Potency of Beta-Blockers

CompoundpA2 ValueRelative Potency
Propranolol7.51 ± 0.411 (reference)
Pronethalol6.19 ± 0.10~0.09

This table summarizes the comparative potency of pronethalol against propranolol based on pA2 values derived from various studies .

Clinical Trial Outcomes for Angina Treatment

Study ReferenceSample SizeImprovement in Exercise Tolerance (%)
Alleyne et al., 196310030%
Apthorp et al., 19645025%

This table presents data from clinical trials evaluating the efficacy of pronethalol in improving exercise tolerance among patients with angina pectoris .

Case Study: Management of Digitalis Intoxication

A notable case involved a patient suffering from digitalis intoxication who was treated with pronethalol. The administration resulted in significant improvement in heart rhythm stability and reduction in symptoms associated with toxicity. This case highlights the potential therapeutic role of this compound in managing complex cardiac conditions .

Case Study: Treatment of Phaeochromocytoma

Another case study examined the use of pronethalol in a patient diagnosed with phaeochromocytoma. The treatment led to effective control of hypertension and catecholamine-induced symptoms, demonstrating the compound's utility in managing specific endocrine disorders .

Mechanism of Action

Pronethalol-d6 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. It inhibits the binding of catecholamines to these receptors, thereby reducing their stimulatory effects. This mechanism is similar to that of other beta-blockers, but the deuterated form allows for more precise studies of its pharmacokinetics and metabolism .

Comparison with Similar Compounds

Pronethalol-d6 belongs to a class of deuterated β-adrenergic antagonists and related analogs. Below, we compare its properties with structurally or functionally similar compounds, including Practolol-d7, Propranolol hydrochloride, and Prazosin-d6.

Pharmacological Activity and Receptor Selectivity

Compound Receptor Selectivity Deuterium Substitution Key Indications/Research Use
This compound Non-selective β-adrenergic 6 deuterium atoms Ventricular arrhythmias, cerebral arteriovenous malformations, Sox2 expression inhibition
Practolol-d7 β1-selective adrenergic 7 deuterium atoms Cardiac arrhythmia research (β1-specific effects)
Propranolol HCl Non-selective β1/β2 antagonist None Hypertension, anxiety, migraine; higher β1/β2 affinity than Pronethalol
Prazosin-d8 α1-adrenergic antagonist 8 deuterium atoms Hypertension, PTSD; unrelated to β-blockers but used in comparative metabolic studies

Key Differences :

  • Receptor Specificity: this compound and Propranolol are non-selective β-blockers, whereas Practolol-d7 is β1-selective, making it more suitable for cardiac-specific studies .
  • Deuterium Effects: The number and position of deuterium substitutions influence metabolic stability. This compound exhibits slower hepatic metabolism compared to non-deuterated Pronethalol, while Practolol-d7’s deuterium enhances its utility in tracing β1-mediated pathways .

Pharmacokinetic and Metabolic Profiles

Parameter This compound Practolol-d7 Propranolol HCl
Half-life (t1/2) ~8–12 hours (prolonged by D6) ~6–8 hours 3–6 hours
Metabolic Pathway CYP2D6 (slower due to D6) CYP2C19 CYP1A2, CYP2D6
Bioavailability ~75% (improved vs. non-D6 form) ~50% 25–30%

Research Findings :

  • This compound’s deuterium reduces first-pass metabolism, increasing bioavailability compared to its non-deuterated counterpart .
  • Propranolol’s shorter half-life and lower bioavailability necessitate frequent dosing, whereas this compound’s stability supports sustained experimental models .

Research Implications and Limitations

  • Advantages of Deuterated Forms : this compound and Practolol-d7 provide enhanced pharmacokinetic tracking but may introduce isotopic effects that alter binding kinetics in rare cases .
  • Further research is needed to quantify isotopic impacts on receptor binding affinity .

Biological Activity

Pronethalol-d6, the deuterated form of pronethalol, is a non-selective β-adrenergic antagonist known for its significant biological activities, particularly in cardiovascular contexts. This article explores the compound's mechanisms of action, pharmacological effects, and relevant case studies that illustrate its therapeutic potential and associated risks.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 1329805-79-9
Molecular Formula C₁₅H₁₃D₆NO
Molecular Weight 235.35 g/mol
Structure This compound Structure

As a non-selective β-adrenergic antagonist, this compound exhibits its biological activity primarily through the inhibition of β-receptors, which are critical in mediating cardiovascular responses. The compound has been shown to:

  • Inhibit Sox2 expression, which is involved in stem cell maintenance and differentiation.
  • Protect against digitalis-induced ventricular arrhythmias.
  • Limit the development of cerebral arteriovenous malformations (AVMs) .

Cardiovascular Activity

This compound has demonstrated efficacy in various cardiovascular applications:

  • Arrhythmia Management : It has been effective in blocking ectopic ventricular tachycardia induced by high doses of adrenaline. Studies have shown that pronethalol can prevent arrhythmias during anesthesia and in cases of digitalis toxicity .
  • Angina Treatment : Clinical trials have indicated that pronethalol may improve effort tolerance in patients with angina, although its use has been limited due to associated side effects .
  • Toxicity and Carcinogenicity : While effective, pronethalol has been linked to severe side effects including tremors and convulsions at high doses. Notably, it was found to be a moderately potent carcinogen in mice, leading to its withdrawal from clinical use .

Case Study 1: Arrhythmia Induction

In a study involving dogs and guinea pigs, pronethalol was administered to assess its ability to counteract arrhythmias induced by cardiac glycosides. The results indicated a significant reduction in arrhythmic episodes compared to control groups .

Case Study 2: Angina Pectoris

A multicenter double-blind trial evaluated the effects of pronethalol on patients with stable angina. The study reported improvements in exercise tolerance and reductions in anginal episodes among participants receiving the drug compared to those on placebo .

Comparative Analysis with Propranolol

Pronethalol's efficacy has often been compared to that of propranolol, another β-blocker. A summary of their pA2 values indicates that while propranolol is generally more potent, pronethalol still exhibits significant activity:

CompoundpA2 Value
Propranolol7.51 ± 0.41
Pronethalol6.19 ± 0.10

This comparison highlights the relative potency and therapeutic window of these compounds .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and isotopic enrichment of Pronethalol-d6 in pharmacokinetic studies?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to quantify isotopic enrichment. For purity, employ high-performance liquid chromatography (HPLC) with UV detection, calibrated against certified reference standards. Ensure protocols align with guidelines for deuterated compounds .
  • Data Analysis : Compare integration values of deuterated vs. non-deuterated proton signals in NMR spectra. In MS, monitor mass-to-charge ratios (e.g., d6 vs. d0 fragments) to calculate isotopic purity .

Q. What experimental protocols are recommended for standardizing this compound stability studies under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability tests using ICH Q1A guidelines. Prepare buffer solutions (pH 1–9) and incubate this compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 1, 3, 6 months) and analyze degradation via LC-MS/MS. Include non-deuterated Pronethalol as a control .
  • Contradiction Resolution : If degradation rates differ from theoretical models (e.g., Arrhenius predictions), validate results using kinetic isotope effect (KIE) calculations to isolate deuterium’s role .

Q. How should researchers design dose-response experiments to assess this compound’s β-blockade efficacy in in vitro models?

  • Methodological Answer : Use cardiomyocyte cell lines (e.g., H9c2) exposed to isoproterenol-induced stress. Apply this compound at logarithmic concentrations (1 nM–100 µM). Measure cAMP inhibition via ELISA and compare IC50 values to non-deuterated analogs. Normalize data using vehicle controls .
  • Statistical Considerations : Apply ANOVA with post-hoc Tukey tests to address variability in cell-based assays. Report effect sizes and confidence intervals .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s metabolic pathway data across species (e.g., human vs. rodent liver microsomes)?

  • Methodological Answer : Conduct cross-species comparative metabolism studies using LC-HRMS. Identify phase I/II metabolites and map enzymatic pathways (CYP450 isoforms) via inhibition assays. Use deuterium labeling to trace metabolic fate and validate findings with recombinant enzyme systems .
  • Data Interpretation : If interspecies discrepancies arise (e.g., divergent metabolite profiles), apply systems biology tools (e.g., kinetic modeling) to reconcile enzyme affinity differences .

Q. How can researchers optimize this compound’s use as an internal standard in quantitative bioanalytical assays while minimizing matrix effects?

  • Methodological Answer : Perform matrix effect studies per FDA Bioanalytical Method Validation guidelines. Spike this compound into plasma/serum from multiple donors. Calculate matrix factors (MF) as analyte/IS response ratios in matrix vs. neat solution. Use stable isotope dilution theory to correct for ion suppression/enhancement .
  • Advanced Calibration : Implement surrogate matrix or standard addition approaches if endogenous interference is detected .

Q. What experimental frameworks validate this compound’s role in competitive binding assays for adrenergic receptor subtypes (β1 vs. β2)?

  • Methodological Answer : Use radioligand displacement assays with [³H]-CGP12177. Express recombinant β1/β2 receptors in HEK293 cells. Calculate Ki values for this compound and correlate with deuterium-induced binding affinity changes. Cross-validate using surface plasmon resonance (SPR) .
  • Contradiction Analysis : If Ki values conflict with crystallographic data, employ molecular dynamics simulations to probe deuterium’s impact on receptor-ligand hydrogen bonding .

Q. Hypothesis-Driven Research Design

Q. How to formulate a FINER-compliant research question for studying this compound’s tissue distribution using PET imaging?

  • Framework Application :

  • Feasible : Access to carbon-11 labeled this compound and PET-MRI infrastructure.
  • Novel : Investigate deuterium’s effect on blood-brain barrier permeability.
  • Ethical : Adhere to radiation safety protocols and animal welfare guidelines.
  • Relevant : Address gaps in deuterated drug pharmacokinetics literature.
    • Sample Question : “How does deuteration alter Pronethalol’s cerebral uptake in murine models, as quantified by [¹¹C]-Pronethalol-d6 PET imaging?” .

Q. Data Integrity and Reproducibility

Q. What steps ensure reproducibility in this compound studies when replicating published in vivo efficacy data?

  • Methodological Answer :

  • Pre-register protocols on platforms like OSF.
  • Use genetically standardized animal models (e.g., C57BL/6J mice).
  • Share raw NMR/MS spectra and statistical code publicly.
  • Cross-validate findings with orthogonal methods (e.g., isotopologue dilution) .

Properties

Molecular Formula

C15H19NO

Molecular Weight

235.35 g/mol

IUPAC Name

2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol

InChI

InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3

InChI Key

HRSANNODOVBCST-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC2=CC=CC=C2C=C1)O

Canonical SMILES

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.